1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine
Overview
Description
1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine is a compound that belongs to the benzimidazole family, which is known for its diverse range of biological activities.
Preparation Methods
The synthesis of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. One common method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction conditions are generally mild, and the process is versatile, allowing for the formation of various benzimidazole derivatives .
Chemical Reactions Analysis
1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium metabisulphite.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups on the benzimidazole ring are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms involved.
Comparison with Similar Compounds
1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antimicrobial properties.
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl)]-1-phenyl methan-imines: These compounds have shown potential in medicinal chemistry.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in different fields of research and industry.
Properties
IUPAC Name |
[2-(benzimidazol-1-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPHNVRAZXCTTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266492 | |
Record name | 2-(1H-Benzimidazol-1-yl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937600-03-8 | |
Record name | 2-(1H-Benzimidazol-1-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937600-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Benzimidazol-1-yl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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